Plipastatin A 2
Description
Properties
CAS No. |
103955-72-2 |
|---|---|
Molecular Formula |
C73H112N12O20 |
Molecular Weight |
1477.7 g/mol |
IUPAC Name |
5-[[5-amino-1-[[10-(3-amino-3-oxopropyl)-4-butan-2-yl-22-(2-carboxyethyl)-25-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-19-methyl-3,6,9,12,18,21,24,27-octaoxo-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-[(3-hydroxy-14-methylhexadecanoyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C73H112N12O20/c1-7-42(3)19-15-13-11-9-10-12-14-16-20-49(88)41-59(90)77-52(32-35-60(91)92)66(97)78-51(21-17-37-74)65(96)81-56-40-47-25-29-50(30-26-47)105-73(104)62(43(4)8-2)83-68(99)55(39-46-23-27-48(87)28-24-46)82-67(98)53(31-34-58(75)89)79-70(101)57-22-18-38-85(57)72(103)44(5)76-64(95)54(33-36-61(93)94)80-71(102)63(45(6)86)84-69(56)100/h23-30,42-45,49,51-57,62-63,86-88H,7-22,31-41,74H2,1-6H3,(H2,75,89)(H,76,95)(H,77,90)(H,78,97)(H,79,101)(H,80,102)(H,81,96)(H,82,98)(H,83,99)(H,84,100)(H,91,92)(H,93,94) |
InChI Key |
YSHVOZLUGRPITA-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O |
Canonical SMILES |
CCC(C)CCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
1. Antifungal Activity:
Plipastatin A2 exhibits significant antifungal properties against various plant pathogens, particularly Fusarium species. Studies have shown that it can effectively combat Fusarium oxysporum, a common soil-borne pathogen that affects numerous crops. The compound disrupts fungal cell membranes, leading to cell death and morphological changes in fungal structures, such as vacuolation and plasma membrane damage .
2. Biocontrol Agent:
Due to its efficacy against plant pathogens, Plipastatin A2 is being explored as a biocontrol agent. Its ability to replace conventional antifungal chemicals presents an environmentally friendly alternative for managing plant diseases .
Production Optimization
1. Genetic Engineering:
Recent advancements in genetic engineering have significantly enhanced the production yields of Plipastatin A2. Researchers have manipulated various genetic elements to increase the synthesis of this lipopeptide. For instance, strains of Bacillus subtilis have been engineered to replace native promoters with stronger ones, resulting in production yields exceeding 2500 mg/L .
2. Strain Development:
The development of mutant strains has also been crucial in optimizing Plipastatin production. Strains lacking specific regulatory genes (e.g., abrB) showed increased production levels due to the alleviation of transcriptional repression . Additionally, the identification of the YoeA protein as a major efflux transporter has provided insights into improving plipastatin export and overall yield .
Case Studies
1. Case Study: Enhanced Production via Strain Engineering
A study demonstrated that by co-overexpressing long-chain fatty acid coenzyme A ligase (LCFA) and YoeA in engineered strains, researchers achieved a plipastatin yield of 2060 mg/mL. This was further enhanced to 2514 mg/mL through optimized culture conditions .
2. Case Study: Biocontrol Efficacy
In another investigation, plipastatin's role in biocontrol was assessed through co-culture experiments with Bacillus subtilis and Fusarium oxysporum. Results indicated that plipastatin not only inhibited fungal growth but also promoted beneficial microbial interactions in the rhizosphere, enhancing plant health .
Comparative Data Table
Chemical Reactions Analysis
Lactone Ring Formation and Hydrolysis
Plipastatin A2 contains a macrolactone ring formed via esterification between the hydroxyl group of L-tyrosine and the carboxyl group of the C-terminal L-isoleucine . This ring is critical for its conformational stability and phospholipase A2 inhibition .
-
Alkaline Hydrolysis : Treatment with dilute NaOH (0.1 N, 37°C) opens the lactone ring, converting plipastatin A2 into its linear form, plipastatinic acid A2. This reaction is confirmed by:
Reduction and Methylation Reactions
Reductive cleavage and methylation studies elucidate the role of functional groups:
-
LiBH₄ Reduction :
Oxidative Degradation
Oxidation with dimethyl sulfoxide (DMSO)-acetic anhydride disrupts specific residues:
-
Targets : Free hydroxyl groups of allo-threonine and tyrosine.
-
Outcome :
(a) Carboxypeptidase Y Digestion
-
Cleaves C-terminal isoleucine and tyrosine residues from plipastatinic acid A2 (linear form) .
-
Reveals glutamine as the penultimate residue, critical for NRPS-mediated biosynthesis .
(b) Non-Ribosomal Peptide Synthetase (NRPS) Assembly
Plipastatin A2 is biosynthesized via a multimodular NRPS system (ppsABCDE operon) :
-
Fatty Acid Activation : β-Hydroxy fatty acid (C14–C19) linked to glutamic acid.
-
Peptide Chain Elongation : Sequential addition of D-ornithine, L-tyrosine, D-threonine, D-alanine, L-proline, L-glutamine, and L-isoleucine.
-
Cyclization : Terminal condensation domain forms the lactone ring .
Chemical Derivatization for Structural Analysis
-
Dinitrophenylation : Modifies free amino groups (e.g., ornithine), aiding in residue identification via UV-Vis spectroscopy .
-
Acetylation : Blocks tyrosine hydroxyl groups, confirming their role in lactone formation .
Biosynthetic Engineering and Homolog Production
Strain engineering in Bacillus subtilis enhances plipastatin A2 yield and generates analogs:
-
Overexpression of yoeA (efflux transporter) : Increases production by 70% .
-
Co-overexpression of lcfA (fatty acid ligase) and *yoeA *: Achieves 2,514 mg/L plipastatin .
| Strain Modification | Plipastatin Yield (mg/L) | Key Change | Source |
|---|---|---|---|
| Wild-type B. subtilis | 478 | Baseline production | |
| ΔabrB + lcfA/yoeA | 2,514 | Enhanced efflux and fatty acid supply |
Functional Interactions with Phospholipases
Plipastatin A2 inhibits phospholipase A2 (PLA2) through competitive binding:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Mechanistic Differences
Antifungal Specificity :
- Plipastatin A2 and fengycin target filamentous fungi (Fusarium, Botrytis) but differ in stereospecificity. Fengycin IX and plipastatin A1 were recently identified as identical compounds, resolving prior disputes over Tyr configuration .
- Iturin A has broader fungicidal activity at lower MICs (5 µg/ml vs. 100 µg/ml for plipastatin) due to rapid membrane permeabilization .
- Surfactin alone lacks antifungal activity but enhances plipastatin’s efficacy via synergistic membrane disruption .
Biosynthetic Flexibility :
Regulatory Pathways :
Production Yields and Engineering
Ecological and Industrial Relevance
- Synergism : Plipastatin and surfactin together inhibit B. cinerea, a pathogen resistant to single metabolites .
- Biocontrol : Engineered B. subtilis strains with enhanced plipastatin production (e.g., BMV11, M-245) are promising alternatives to chemical fungicides .
- Limitations : Low native yields and structural complexity challenge large-scale synthesis, necessitating metabolic engineering .
Preparation Methods
Strain Selection and Cultivation Conditions
- Strains : Bacillus cereus BMG302-fF67 and Bacillus subtilis 406 are preferred due to their genetic predisposition for lipopeptide synthesis.
Medium Composition :
Component Concentration (g/L) Sucrose 100 Citric acid 11.7 Na₂SO₄ 4 Yeast extract 5 (NH₄)₂HPO₄ 4.2 KCl 0.76 MgCl₂·6H₂O 0.420 Trace elements (Zn, Fe, Mn) 10.4–24.5 mg Fermentation Parameters :
Under these conditions, B. subtilis 406 achieves plipastatin titers of 120–150 mg/L, with A2 constituting 25–30% of total isoforms.
Extraction and Preliminary Purification
Plipastatin A2’s amphiphilic nature necessitates sequential solvent extraction to isolate it from fermentation broth:
Acid Precipitation and Ethanol Extraction
- Acidification : Culture broth adjusted to pH 2.0 using 12N HCl induces peptide precipitation.
- Centrifugation : 8,000 × g for 20 minutes pellets the crude plipastatin complex.
- Ethanol Extraction : 95% ethanol (3 L per 60 L broth) solubilizes lipopeptides while precipitating proteins and polysaccharides.
Liquid-Liquid Partitioning
- Butanol/Hexane System :
High-Resolution Chromatographic Purification
Reverse-phase HPLC is indispensable for separating Plipastatin A2 from isoforms (A1, B1, B2). Critical parameters include:
Preparative HPLC Conditions
| Parameter | Specification |
|---|---|
| Column | Prep-ODS (20 × 250 mm) |
| Mobile Phase A | 1 mM Trifluoroacetic acid |
| Mobile Phase B | Acetonitrile:Isopropanol (3:7) + 0.02% TFA |
| Gradient | 40–100% B over 30 min |
| Flow Rate | 10 mL/min |
| Detection | UV 205 nm |
| Injection Volume | 12 mL crude extract |
Under these conditions, Plipastatin A2 elutes at 22–24 minutes, achieving >90% purity.
Final Purification via Ion-Pair Chromatography
- Column : Inertsil ODS-2 (4.6 × 250 mm)
- Eluent : Acetonitrile:10 mM ammonium acetate (1:1)
- Outcome : 99% pure Plipastatin A2, confirmed by ESI-MS ([M+H]⁺ m/z 1477.8).
Structural Validation and Quality Control
Post-purification, structural confirmation ensures batch consistency:
Amino Acid Analysis
Hydrolysis (6N HCl, 110°C, 24h) followed by HPLC reveals the characteristic decapeptide composition:
Fatty Acid Profiling
GC-MS analysis of saponified plipastatin identifies:
Spectroscopic Confirmation
- NMR : δ 7.1–7.3 ppm (aromatic Tyr protons), δ 4.3–4.5 ppm (β-hydroxy fatty acid).
- High-Resolution MS : m/z 1477.756 ([M+H]⁺, calc. 1477.742).
Advanced Biocombinatorial Synthesis
Recent advances employ genetic engineering to enhance A2 specificity:
COM Domain-Mediated NRPS Reprogramming
Overproduction via Promoter Engineering
- Strategy : Insertion of constitutive promoter Pveg upstream of pps operon in B. subtilis 168.
- Yield : 320 mg/L total plipastatins, with A2 constituting 38%.
Challenges and Optimization Strategies
Isoform Cross-Contamination
Q & A
Q. How can researchers overcome limitations in detecting Plipastatin A2’s interaction with host membranes?
Q. What genomic and proteomic tools are essential for elucidating regulatory networks controlling Plipastatin A2 production?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
